molecular formula C8H15NO4 B15312607 o-(Tetrahydrofuran-3-yl)-l-homoserine

o-(Tetrahydrofuran-3-yl)-l-homoserine

Cat. No.: B15312607
M. Wt: 189.21 g/mol
InChI Key: AFCPYAFGGWJMNA-MLWJPKLSSA-N
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Description

o-(Tetrahydrofuran-3-yl)-l-homoserine: is a compound that features a tetrahydrofuran ring attached to the homoserine molecule Tetrahydrofuran is a saturated cyclic ether, while homoserine is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(Tetrahydrofuran-3-yl)-l-homoserine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis . Another approach is the cyclization of 1,2,4-butanetriol in the presence of p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures . Additionally, hydroboration of dihydrofuran derivatives followed by oxidation can yield the desired tetrahydrofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts can also be employed to produce enantiomerically pure forms of the compound .

Scientific Research Applications

Chemistry: o-(Tetrahydrofuran-3-yl)-l-homoserine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in further chemical reactions .

Biology: In biological research, this compound can be used to study the effects of cyclic ethers on biological systems. It can also serve as a building block for the synthesis of biologically active molecules .

Medicine: Its structural features make it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound can be used in the production of polymers, surfactants, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of o-(Tetrahydrofuran-3-yl)-l-homoserine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and van der Waals interactions with target molecules, influencing their activity. The homoserine moiety can interact with enzymes and receptors, modulating their function .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-amino-4-(oxolan-3-yloxy)butanoic acid

InChI

InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1

InChI Key

AFCPYAFGGWJMNA-MLWJPKLSSA-N

Isomeric SMILES

C1COCC1OCC[C@@H](C(=O)O)N

Canonical SMILES

C1COCC1OCCC(C(=O)O)N

Origin of Product

United States

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